molecular formula C12H18O2 B12000678 2-(4-sec-Butylphenoxy)ethanol CAS No. 5349-63-3

2-(4-sec-Butylphenoxy)ethanol

Cat. No.: B12000678
CAS No.: 5349-63-3
M. Wt: 194.27 g/mol
InChI Key: XMPKZDNQLSEWRU-UHFFFAOYSA-N
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Description

2-(4-sec-Butylphenoxy)ethanol is an organic compound with the molecular formula C12H18O2. It is characterized by a phenoxy group substituted with a sec-butyl group and an ethanol moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-sec-Butylphenoxy)ethanol typically involves the reaction of 4-sec-butylphenol with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process can be summarized as follows: [ \text{4-sec-Butylphenol} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(4-sec-Butylphenoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions include the use of halogens or nitrating agents under acidic conditions.

Major Products:

Scientific Research Applications

2-(4-sec-Butylphenoxy)ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-sec-Butylphenoxy)ethanol involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The ethanol moiety can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to various biological effects, including antimicrobial activity and enzyme inhibition .

Comparison with Similar Compounds

  • 2-(4-tert-Butylphenoxy)ethanol
  • 2-(4-Isopropylphenoxy)ethanol
  • 2-(4-Methylphenoxy)ethanol

Comparison: 2-(4-sec-Butylphenoxy)ethanol is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

5349-63-3

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-(4-butan-2-ylphenoxy)ethanol

InChI

InChI=1S/C12H18O2/c1-3-10(2)11-4-6-12(7-5-11)14-9-8-13/h4-7,10,13H,3,8-9H2,1-2H3

InChI Key

XMPKZDNQLSEWRU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCO

Origin of Product

United States

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